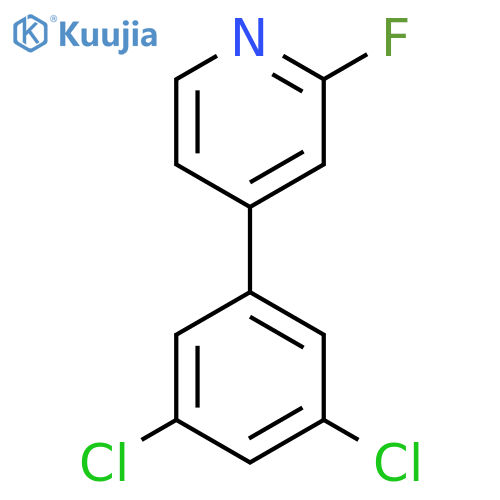Cas no 1361833-54-6 (4-(3,5-Dichlorophenyl)-2-fluoropyridine)

1361833-54-6 structure
商品名:4-(3,5-Dichlorophenyl)-2-fluoropyridine
CAS番号:1361833-54-6
MF:C11H6Cl2FN
メガワット:242.076444149017
CID:4922989
4-(3,5-Dichlorophenyl)-2-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-Dichlorophenyl)-2-fluoropyridine
-
- インチ: 1S/C11H6Cl2FN/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H
- InChIKey: UNDOKBFLQOAEFU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C1C=CN=C(C=1)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 12.9
4-(3,5-Dichlorophenyl)-2-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029063-500mg |
4-(3,5-Dichlorophenyl)-2-fluoropyridine |
1361833-54-6 | 97% | 500mg |
$1,068.20 | 2022-04-02 | |
| Alichem | A023029063-1g |
4-(3,5-Dichlorophenyl)-2-fluoropyridine |
1361833-54-6 | 97% | 1g |
$1,730.40 | 2022-04-02 | |
| Alichem | A023029063-250mg |
4-(3,5-Dichlorophenyl)-2-fluoropyridine |
1361833-54-6 | 97% | 250mg |
$727.60 | 2022-04-02 |
4-(3,5-Dichlorophenyl)-2-fluoropyridine 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
1361833-54-6 (4-(3,5-Dichlorophenyl)-2-fluoropyridine) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
